molecular formula C5H2BrF3N2 B2525390 2-Bromo-3-(trifluoromethyl)pyrazine CAS No. 1365988-38-0

2-Bromo-3-(trifluoromethyl)pyrazine

Cat. No.: B2525390
CAS No.: 1365988-38-0
M. Wt: 226.984
InChI Key: VGNSVGGZQMQYMT-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2BrF3N2. It is a pyrazine derivative, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the third position on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)pyrazine typically involves the bromination of 3-(trifluoromethyl)pyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(trifluoromethyl)pyrazine is unique due to the combination of the bromine atom and the trifluoromethyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNSVGGZQMQYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-38-0
Record name 2-bromo-3-(trifluoromethyl)pyrazine
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